Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in medicinal chemistry. Acridine derivatives, including this compound, are known for their ability to intercalate with DNA, making them valuable in various therapeutic and diagnostic applications .
Preparation Methods
The synthesis of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes . This intercalation can lead to DNA strand breaks and apoptosis in cancer cells . Additionally, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease but has higher liver toxicity.
Acridone: A simpler derivative with similar DNA intercalating properties but less potent biological activity.
Quinacrine: Another acridine derivative used as an antimalarial and anticancer agent.
This compound is unique due to its specific ester functional group, which can be hydrolyzed to produce carboxylic acid derivatives with different biological activities .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3 |
InChI Key |
FCDCFMGDEPEFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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